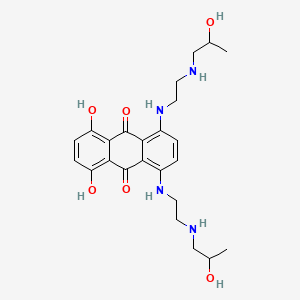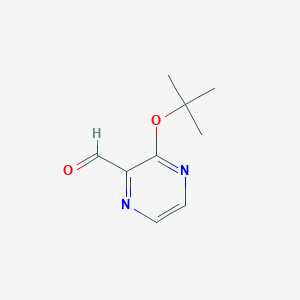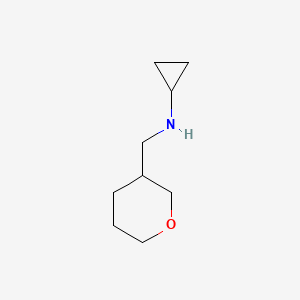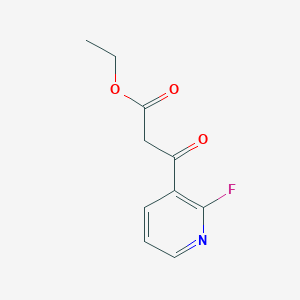
4-AMINO-2-HYDROXYBUTANAL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-AMINO-2-HYDROXYBUTANAL is an organic compound with the molecular formula C4H9NO2. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound features both hydroxyl and amino functional groups, making it a valuable building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2-HYDROXYBUTANAL can be achieved through several methods. One common approach involves the reductive amination of 4-hydroxybutanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the biocatalytic reductive amination using native amine dehydrogenases, which offers high enantioselectivity and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. These methods utilize enzymes to catalyze the reductive amination of 4-hydroxybutanal, resulting in high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-AMINO-2-HYDROXYBUTANAL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-hydroxy-4-aminobutanol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Hydroxy-4-aminobutanoic acid.
Reduction: 2-Hydroxy-4-aminobutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-AMINO-2-HYDROXYBUTANAL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-AMINO-2-HYDROXYBUTANAL involves its interaction with various molecular targets and pathways. In biocatalytic processes, the compound undergoes reductive amination catalyzed by amine dehydrogenases, leading to the formation of chiral amines. These enzymes facilitate the transfer of hydrogen atoms, resulting in the reduction of the carbonyl group and the formation of the amino group .
Comparación Con Compuestos Similares
2-Hydroxy-4-phenylbutanal: Used as a precursor for angiotensin-converting enzyme inhibitors.
2-Hydroxy-4-methoxybenzaldehyde: Known for its antibacterial properties.
4-Aminobutanal: Shares similar functional groups but lacks the hydroxyl group, making it less versatile in certain reactions.
Uniqueness: 4-AMINO-2-HYDROXYBUTANAL is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to undergo both reductive amination and nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
4-amino-2-hydroxybutanal |
InChI |
InChI=1S/C4H9NO2/c5-2-1-4(7)3-6/h3-4,7H,1-2,5H2 |
Clave InChI |
YBZVXGFYRGTTIX-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)








![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)


![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)

